2-Amino-5-cyclohexylbenzenesulfonamide
Description
Properties
Molecular Formula |
C12H18N2O2S |
|---|---|
Molecular Weight |
254.35 g/mol |
IUPAC Name |
2-amino-5-cyclohexylbenzenesulfonamide |
InChI |
InChI=1S/C12H18N2O2S/c13-11-7-6-10(8-12(11)17(14,15)16)9-4-2-1-3-5-9/h6-9H,1-5,13H2,(H2,14,15,16) |
InChI Key |
LTJNFOUDTVIVLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C=C2)N)S(=O)(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key molecular characteristics of 2-Amino-5-cyclohexylbenzenesulfonamide with three structurally related sulfonamides from the evidence:
Key Observations :
- Molecular Weight : The cyclohexyl derivative’s higher molecular weight (~278.35) compared to analogs (186.23–239.29) suggests increased steric bulk, which may impact binding affinity in biological systems.
- Applications: While Albendazole-2-aminosulfone is an antiparasitic agent , 5-Amino-2-methylbenzenesulfonamide is linked to pharmaceutical synthesis (e.g., Pazopanib impurities) . The target compound’s applications remain speculative but may align with antimicrobial or anticancer research.
Physicochemical and Pharmacokinetic Insights
- Lipophilicity: Cyclohexyl substituents typically increase logP values, enhancing lipid solubility. For comparison, 5-Amino-2-methylbenzenesulfonamide has a melting point of 163–164°C , while Albendazole-2-aminosulfone’s properties are undefined in the evidence.
- Synthetic Utility : The benzoxazole derivative (C₇H₇N₃O₃S) demonstrates the incorporation of heterocycles to modulate electronic properties, a strategy that could be applied to the cyclohexyl analog for tuning reactivity .
Preparation Methods
Reaction Mechanism and Conditions
-
Base Selection : Triethylamine (TEA) or sodium hydroxide (NaOH) is used to deprotonate cyclohexylamine, enhancing its nucleophilicity.
-
Solvent Systems : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both reactants and byproducts.
-
Temperature : Reactions typically proceed at 0–25°C to mitigate exothermic effects.
-
Dissolve cyclohexylamine (1.0 equiv) in DCM.
-
Add TEA (1.2 equiv) dropwise under nitrogen.
-
Introduce 2-nitrobenzenesulfonyl chloride (1.05 equiv) slowly to avoid overheating.
-
Stir for 4–6 hours at room temperature.
-
Quench with water, extract with DCM, and dry over Na₂SO₄.
-
Isolate N-cyclohexyl-2-nitrobenzenesulfonamide via rotary evaporation (yield: 85–92%).
Reduction of the Nitro Group to Amine
The nitro group in N-cyclohexyl-2-nitrobenzenesulfonamide is reduced to an amine, yielding the final product. Two predominant methods are employed:
Tin(II) Chloride (SnCl₂) Reduction
Conditions :
-
Reagent : SnCl₂·2H₂O (3.0–4.0 equiv) in ethanol or ethyl acetate.
-
Acid Additive : Concentrated HCl (1–2 equiv) to stabilize Sn²⁺ ions.
Workup Challenges :
-
Tin hydroxide precipitates form during neutralization (pH 7–8), requiring filtration or extraction with ethyl acetate.
-
Yield : 90–95% after purification via recrystallization (ethanol/water).
-
Dissolve N-cyclohexyl-2-nitrobenzenesulfonamide (10 g) in ethanol.
-
Add SnCl₂·2H₂O (18.7 g) and reflux for 12 hours.
-
Cool, pour into ice-water, and adjust pH to 7–8 with NaOH.
-
Filter tin residues, extract with ethyl acetate, and concentrate.
Catalytic Hydrogenation
Conditions :
Advantages :
-
Avoids tin byproducts, simplifying purification.
-
Scalable for industrial applications.
Limitations :
Alternative Synthetic Routes
Diazotization and Cyclohexylamine Coupling
A less common approach involves diazotizing 2-aminobenzenesulfonic acid followed by coupling with cyclohexylamine. However, this method suffers from lower yields (60–70%) and side reactions.
Microwave-Assisted Synthesis
Recent studies explore microwave irradiation to accelerate the sulfonylation step, reducing reaction time from hours to minutes. Preliminary results show comparable yields (88–90%) but require specialized equipment.
Comparative Analysis of Methods
| Parameter | SnCl₂ Reduction | Catalytic Hydrogenation |
|---|---|---|
| Yield | 90–95% | 80–88% |
| Byproducts | Tin hydroxides | None |
| Reaction Time | 4–12 hours | 2–6 hours |
| Functional Group Compatibility | High | Limited |
| Scalability | Moderate | High |
Purification and Characterization
Q & A
Q. What are the recommended synthetic routes for 2-Amino-5-cyclohexylbenzenesulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sulfonation and amidation steps. A plausible route is:
Sulfonation : React 5-cyclohexylbenzene with chlorosulfonic acid under anhydrous conditions (0–5°C, 4–6 hours) to form the sulfonyl chloride intermediate .
Amidation : Treat the intermediate with aqueous ammonia (25°C, 12 hours) to yield the sulfonamide.
Key factors affecting yield:
- Temperature control : Excess heat during sulfonation may lead to byproducts like sulfonic acids.
- Stoichiometry : Excess ammonia (≥2.5 eq) ensures complete conversion of the sulfonyl chloride.
Yields range from 60–75% under optimized conditions. For purity >95%, use recrystallization in ethanol-water (3:1 v/v) .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer : A multi-technique approach is critical:
- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30). Retention time: ~8.2 minutes .
- NMR : Confirm substitution patterns via -NMR (δ 7.8–7.5 ppm for aromatic protons; δ 1.2–1.8 ppm for cyclohexyl protons) and -NMR (δ 125–140 ppm for aromatic carbons) .
- Mass Spectrometry : ESI-MS (m/z 294.1 [M+H]) for molecular ion verification .
Q. What solvent systems are optimal for studying the solubility and stability of this compound?
- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and low solubility in water (<0.1 mg/mL at 25°C). For stability testing:
- Store at -20°C in amber vials under nitrogen to prevent oxidation.
- Avoid aqueous buffers with pH >8, as the sulfonamide group may hydrolyze .
Advanced Research Questions
Q. How can regioselectivity challenges in the sulfonation of 5-cyclohexylbenzene derivatives be addressed?
- Methodological Answer : Regioselectivity is influenced by steric and electronic effects. Strategies include:
- Directing Groups : Introduce a nitro group at the para position prior to sulfonation, then reduce it to amine post-sulfonation .
- Catalytic Control : Use zeolites or Lewis acids (e.g., AlCl) to favor sulfonation at the meta position .
Computational modeling (DFT) predicts electron density maps to optimize reaction pathways .
Q. What computational methods are effective for predicting the reactivity of this compound in biological systems?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with target proteins (e.g., carbonic anhydrase). Key steps:
Ligand Preparation : Optimize geometry using Gaussian09 (B3LYP/6-31G**).
Binding Affinity : Calculate ΔG values for sulfonamide-enzyme interactions.
Studies suggest strong binding to zinc-containing enzymes (K ~10 nM) due to the sulfonamide-Zn interaction .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism). Resolution strategies:
- Variable-Temperature NMR : Identify coalescence points for proton exchange (e.g., amine protons at δ 5.2–5.5 ppm).
- X-ray Crystallography : Resolve tautomeric forms via single-crystal analysis. For example, the sulfonamide group adopts a planar conformation in the solid state .
- 2D NMR (COSY, NOESY) : Confirm through-space interactions between the cyclohexyl and aromatic protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
